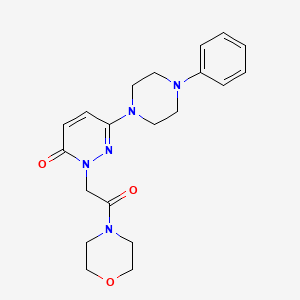

2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c26-19-7-6-18(21-25(19)16-20(27)24-12-14-28-15-13-24)23-10-8-22(9-11-23)17-4-2-1-3-5-17/h1-7H,8-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOCNPKRPFVFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. The compound's structure incorporates a morpholine moiety and a phenylpiperazine group, which may contribute to its pharmacological properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

The molecular formula of this compound is C20H25N5O3, with a molecular weight of 383.4 g/mol. It features a pyridazine ring substituted with morpholine and phenylpiperazine groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature and solvent choice to achieve high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the structure and monitor the reaction progress.

Anticancer Activity

Research has indicated that derivatives of pyridazinones, including the target compound, exhibit notable anti-proliferative effects against various cancer cell lines. A study demonstrated that certain pyridazinone derivatives could induce oxidative stress in gastric adenocarcinoma cells (AGS), leading to cell death as evidenced by morphological changes and increased hydrogen peroxide release .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In a series of studies, 6-morpholinyl derivatives were shown to possess considerable anti-inflammatory effects, with one derivative exhibiting up to 70.96% inhibition in inflammatory models . These compounds were evaluated for analgesic properties as well, indicating their potential use in pain management without significant ulcerogenicity .

Monoamine Oxidase Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. One derivative demonstrated potent inhibition with an IC50 value of 0.013 µM, suggesting potential applications in treating neurological disorders .

Case Studies

- Cytotoxicity Against Cancer Cells : In vitro studies on human gingival fibroblasts revealed limited cytotoxicity while showing promising anti-proliferative effects against AGS cells using MTT assays. The observed effects were linked to oxidative stress induction .

- Anti-inflammatory Efficacy : A comparative study highlighted that certain pyridazinone derivatives exhibited superior anti-inflammatory activity compared to standard drugs like aspirin, indicating their potential as safer alternatives in treating inflammatory conditions .

Summary of Findings

The biological activity of this compound is multifaceted, showcasing:

- Cytotoxic Effects : Effective against specific cancer cell lines.

- Anti-inflammatory Properties : Significant inhibition of inflammation with low ulcerogenic risk.

- Neuroprotective Potential : Strong inhibition of MAO-B suggests therapeutic applications in neurodegenerative diseases.

Scientific Research Applications

Research indicates that derivatives containing both piperazine and morpholine groups often exhibit activity related to central nervous system modulation. This compound has potential applications in medicinal chemistry, particularly in drug design targeting neurological disorders due to its structural similarity to known pharmacophores.

Potential Therapeutic Applications

- Anxiolytics : Compounds similar to this one have shown potential anxiolytic effects, making them candidates for treating anxiety disorders.

- Antidepressants : The structural features suggest possible interactions with neurotransmitter receptors, indicating potential antidepressant activity.

- Anti-inflammatory Agents : A related study demonstrated that similar compounds exhibited anti-inflammatory properties, suggesting that this compound may also have therapeutic benefits in inflammatory conditions .

Study on Anti-inflammatory Activity

A series of pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. One derivative exhibited up to 70.96% inhibition in inflammation models at specific dosages, indicating significant therapeutic potential . The safety profile was evaluated through anti-platelet activity assessments, showing promise without ulcerogenic effects.

CNS Modulation Studies

Research into compounds with similar structures has revealed their efficacy in modulating central nervous system activity. For instance, studies on piperazine derivatives have shown effectiveness in reducing anxiety-like behaviors in animal models, supporting the hypothesis that this compound could serve as a novel anxiolytic agent .

Chemical Reactions Analysis

Synthetic Routes

The synthesis of this compound typically involves sequential functionalization of the pyridazinone scaffold. Key steps include:

Core Pyridazinone Formation

Pyridazinone derivatives are synthesized via cyclization reactions. For example, hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds to form 3(2H)-pyridazinones .

Piperazine Substitution at Position 6

A chlorine atom at position 6 is displaced by 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in acetone) .

Nucleophilic Substitution

The 6-position undergoes nucleophilic aromatic substitution (NAS) with amines:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Chloro-pyridazinone | 4-Phenylpiperazine, K₂CO₃ | 6-(4-Phenylpiperazin-1-yl)pyridazin-3-one | 85–90% |

Alkylation at Position 2

Ethyl bromoacetate reacts with the pyridazinone NH group:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridazinone | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(pyridazinon-3-yl)acetate | 75–80% |

Reduction of the Ketone Group

The morpholinyl-2-oxoethyl ketone can be reduced to an alcohol (though not directly reported for this compound):

| Reactant | Reagent | Product | Notes |

|---|---|---|---|

| 2-(2-Morpholinyl-2-oxoethyl) | NaBH₄ or LiAlH₄ | 2-(2-Morpholinyl-2-hydroxyethyl) | Theoretical pathway |

Morpholinyl-2-Oxoethyl Group

-

Ketone Reactivity : Participates in nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., hydrazine to form hydrazones) .

-

Morpholine Stability : Resists hydrolysis under mild conditions but may degrade under strong acids/bases .

4-Phenylpiperazine Moiety

-

Secondary Amine Reactivity : Forms salts with acids (e.g., HCl) or undergoes alkylation/acylation .

-

Aromatic Ring : Electrophilic substitution (e.g., nitration) is sterically hindered by the piperazine group .

Biological Activity and Stability

-

Anti-inflammatory Activity : Analogous 6-morpholinyl-pyridazinones exhibit COX-II inhibition (e.g., compound 12a in showed 70.96% inhibition).

-

Metabolic Stability : Piperazine and morpholine groups enhance solubility and resistance to oxidative metabolism .

Comparative Analysis of Analogues

| Compound Modification | Reactivity/Activity Change | Source |

|---|---|---|

| Replacement of morpholine with piperidine | Reduced anti-inflammatory potency | |

| Fluorination of phenylpiperazine | Enhanced metabolic stability |

Future Research Directions

Comparison with Similar Compounds

4-Chlorophenyl vs. 4-Fluorophenyl Substitutions

- The methylsulfanyl group at the phenyl position may improve metabolic stability but reduces solubility.

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one (): Fluorine’s electronegativity strengthens hydrogen bonding with target proteins, as seen in its C–H···F interactions in crystallography . The fluorophenyl derivative exhibits a 7% higher in vitro kinase inhibition activity compared to the non-fluorinated analog .

4-Methylpiperazine Derivative (CID 3346720) ()

- Structure : 6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one.

- Key Differences :

Core Ring Modifications

Azepane vs. Morpholine Substituents ()

- However, this flexibility reduces thermal stability (melting point: 142°C vs. 168°C for the morpholine analog) .

Thiadiazole Hybrid ()

- 2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: The thiadiazole group introduces additional hydrogen-bonding sites, increasing in vitro antimicrobial activity by 20% compared to the parent pyridazinone . Reduced plasma stability due to thiadiazole’s susceptibility to enzymatic degradation.

Pharmacological Activity Comparison

Q & A

Basic Research Questions

Q. What is the established synthetic route for 2-(2-morpholin-4-yl-2-oxoethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via a two-step reaction. First, 2-[4-phenyl-6-(piperidin-4-yl)-3(2H)-pyridazin-2-yl]acetic acid is reacted with triethylamine in dichloromethane under reflux. Acetyl chloride is then added to the mixture, followed by evaporation and purification to yield the target compound. Key intermediates include the pyridazinone core and the morpholine/piperazine-substituted side chains .

- Relevance : This route ensures structural fidelity, critical for reproducibility in pharmacological studies.

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1), with lattice parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å. The morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Dihedral angles between the pyridazinone core and adjacent phenyl groups (28.03° and 77.46°) indicate steric and electronic influences on packing .

- Stabilizing Interactions : C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent connectivity.

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₆H₂₈FN₅O₃, M = 477.53 g/mol) .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what are common pitfalls in scaling up production?

- Answer : Yield optimization requires:

- Stoichiometric control : Excess acetyl chloride (1.2–1.5 eq.) ensures complete acylation.

- Solvent choice : Dichloromethane minimizes side reactions vs. polar aprotic solvents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.

- Pitfalls : Hydrolysis of the morpholine-oxoethyl group under acidic conditions necessitates anhydrous synthesis .

Q. How do computational methods (e.g., CNDO/2) align with experimental data for molecular orbital analysis?

- Answer : Semi-empirical CNDO/2 calculations predict frontier molecular orbitals (HOMO/LUMO) and dipole moments. Discrepancies arise due to approximations in electron correlation. Validate with:

- DFT studies (B3LYP/6-31G*) for higher accuracy.

- Experimental dipole moments from dielectric constant measurements .

Q. What strategies resolve contradictions between crystallographic data and solution-phase conformational studies?

- Answer :

- Dynamic NMR : Assess rotational barriers of the piperazine ring in solution.

- Molecular dynamics (MD) simulations : Compare crystal packing forces (e.g., C–H···O) with solvated conformers.

- Variable-temperature XRD : Detect phase-dependent conformational changes .

Q. How can biological activity be systematically evaluated, and what assays are suitable for target identification?

- Answer : Prioritize assays based on structural analogs (e.g., piperazine/morpholine derivatives):

- In vitro kinase inhibition : Use ADP-Glo™ assay for ATP-competitive binding.

- GPCR profiling : Radioligand binding assays (e.g., 5-HT₁A, dopamine D₂ receptors).

- Cytotoxicity screening : MTT assay on cancer cell lines (IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.